molecular formula C6H5N3OS B13682225 2-Isothiocyanato-4-methoxypyrimidine

2-Isothiocyanato-4-methoxypyrimidine

Cat. No.: B13682225
M. Wt: 167.19 g/mol
InChI Key: FIVAPRVDSHDHTE-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4-methoxypyrimidine is a heterocyclic compound that features both an isothiocyanate group and a methoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-4-methoxypyrimidine typically involves the reaction of 2-amino-4-methoxypyrimidine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods

Industrial production methods for isothiocyanates, including this compound, often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions has been developed as a safer alternative .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4-methoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

    Addition Reactions: The isothiocyanate group can add to double bonds in alkenes or alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, secondary amines, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as dimethylbenzene .

Major Products Formed

Major products formed from reactions with this compound include thiourea derivatives, heterocyclic compounds, and addition products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isothiocyanato-4-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4-methoxypyrimidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The compound can also activate signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isothiocyanato-4-methoxypyrimidine include:

  • 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • Phenyl isothiocyanate
  • Sulforaphane

Uniqueness

This compound is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological research .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-isothiocyanato-4-methoxypyrimidine

InChI

InChI=1S/C6H5N3OS/c1-10-5-2-3-7-6(9-5)8-4-11/h2-3H,1H3

InChI Key

FIVAPRVDSHDHTE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N=C=S

Origin of Product

United States

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